6-Bromopicolinimidamide Hydrochloride: A Technical Overview
6-Bromopicolinimidamide Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 6-Bromopicolinimidamide hydrochloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also includes a proposed synthesis methodology based on established chemical principles and discusses potential biological activities by drawing parallels with structurally related molecules. All information should be considered in the context of research and development, and further experimental validation is highly recommended.
Core Chemical Properties
| Property | Value | Source |
| Chemical Name | 6-Bromopicolinimidamide hydrochloride | [1] |
| Synonyms | 6-bromo-2-pyridinecarboximidamide hydrochloride, 6-bromopyridine-2-carboxamidine hydrochloride | [1] |
| CAS Number | 122918-17-6 | [1][2] |
| Molecular Formula | C₆H₇BrClN₃ | [1] |
| Molecular Weight | 236.50 g/mol | [1] |
| Melting Point | No data available | [2] |
| Solubility | No data available. As a hydrochloride salt, it is expected to have some solubility in polar solvents like water, ethanol, and DMSO.[3][4] | |
| Appearance | Likely a solid, powder or crystalline form. | [5] |
Proposed Synthesis Protocol
A plausible and widely used method for the synthesis of amidines from nitriles is the Pinner reaction.[6][7] This proposed protocol outlines the synthesis of 6-Bromopicolinimidamide hydrochloride from 6-bromopicolinonitrile.
Reaction: Pinner Reaction
Starting Material: 6-bromopicolinonitrile
Reagents: Anhydrous ethanol, Dry hydrogen chloride gas, Anhydrous diethyl ether, Ammonia (gas or solution in ethanol)
Experimental Procedure:
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Formation of the Imidate Hydrochloride (Pinner Salt):
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A solution of 6-bromopicolinonitrile in a molar excess of anhydrous ethanol is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
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The solution is cooled to 0°C in an ice bath.
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Dry hydrogen chloride gas is bubbled through the stirred solution. The reaction is monitored by thin-layer chromatography (TLC) until the starting nitrile is consumed.
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The reaction mixture is typically stirred for several hours at 0°C.
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The resulting precipitate of the ethyl 6-bromopicolinimidate hydrochloride (Pinner salt) is collected by filtration under an inert atmosphere, washed with anhydrous diethyl ether to remove any unreacted starting materials, and dried under vacuum.
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Ammonolysis to the Amidine Hydrochloride:
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The dried Pinner salt is suspended in anhydrous ethanol in a clean, dry flask.
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The suspension is cooled to 0°C.
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Anhydrous ammonia gas is bubbled through the suspension, or a saturated solution of ammonia in ethanol is added.
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The reaction mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by TLC or LC-MS.
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Upon completion, the solvent is removed under reduced pressure.
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The crude 6-Bromopicolinimidamide hydrochloride is then purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield the final product.
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Note: This is a generalized protocol and requires optimization for temperature, reaction time, and purification methods for this specific substrate. All procedures should be carried out by trained chemists in a well-ventilated fume hood using appropriate personal protective equipment.
Potential Biological Activity and Signaling Pathways
Specific pharmacological studies on 6-Bromopicolinimidamide hydrochloride are not currently available in the public domain. However, the picolinamide and picolinimidamide scaffolds are present in a variety of biologically active molecules, suggesting potential areas for investigation.[6][8]
Derivatives of picolinamide have shown a broad range of biological activities, including roles as enzyme inhibitors and antibacterial agents.[6] For instance, certain picolinamide derivatives have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders.[6] Others have been investigated as inhibitors of acetylcholinesterase (AChE), a target in the treatment of Alzheimer's disease.[8]
Furthermore, halogenated organic compounds, particularly those derived from marine organisms, often exhibit significant biological activities, including antibacterial and anticancer properties.[9][10] The presence of the bromine atom on the pyridine ring of 6-Bromopicolinimidamide hydrochloride may therefore confer interesting pharmacological properties.
Given that some pyridine derivatives have been shown to possess anticancer activity by downregulating the expression of key cell cycle genes like cdk1 and topoisomerase II (topoII), a hypothetical signaling pathway for such a mechanism is presented below.[7]
Conclusion
6-Bromopicolinimidamide hydrochloride is a chemical compound with potential for further investigation in drug discovery and development. While basic identifying information is available, a significant gap exists in the experimental characterization of its physicochemical properties and its biological activities. The proposed synthesis via the Pinner reaction provides a starting point for its preparation. Future research should focus on the experimental determination of its properties, including melting point, solubility, and comprehensive spectral analysis, as well as screening for biological activity in relevant assays to elucidate its potential therapeutic applications.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 6-bromopicolinimidamide hydrochloride - Safety Data Sheet [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 6-Bromopyridine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of new thienylpicolinamidine derivatives and possible mechanisms of antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A Review: Halogenated Compounds from Marine Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
